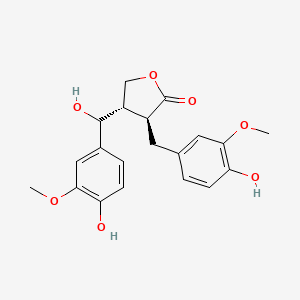

(-)-Hydroxymatairesinol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Hydroxymatairesinol is a lignan compound found in various plant sources, particularly in the knotwood of Norway spruce (Picea abies) Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of isoliovil involves the extraction and purification from natural sources, such as Norway spruce knotwood. The process typically includes:

Extraction: The knotwood is subjected to hydrophilic extraction to obtain a mixture containing lignans.

Precipitation: The dominant lignan, 7-hydroxymatairesinol, is partially removed by precipitation.

Fractionation: The resulting mixture is fractionated using flash chromatography and preparative high-performance liquid chromatography (HPLC).

Identification: (-)-Hydroxymatairesinol is identified and isolated using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of isoliovil may involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(-)-Hydroxymatairesinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the lignan structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the isoliovil molecule, leading to the formation of derivatives with unique properties.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学研究应用

(-)-Hydroxymatairesinol has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other lignan derivatives.

Biology: Research focuses on the biological activities of isoliovil, including its antioxidant, anti-inflammatory, and anticancer properties.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in the prevention and treatment of diseases such as cancer and cardiovascular disorders.

Industry: The compound is explored for its use in the development of natural antioxidants, preservatives, and other industrial applications.

作用机制

The mechanism of action of isoliovil involves its interaction with various molecular targets and pathways. (-)-Hydroxymatairesinol exerts its effects through:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Activity: this compound induces apoptosis in cancer cells and inhibits tumor growth by targeting specific signaling pathways.

相似化合物的比较

(-)-Hydroxymatairesinol is compared with other lignans, such as:

Hydroxymatairesinol: Predominant lignan in Norway spruce knotwood, known for its antioxidant properties.

Secoisolariciresinol: Found in flaxseeds, known for its estrogenic activity.

Lariciresinol: Present in various plant sources, studied for its potential health benefits.

Uniqueness of this compound

This compound is unique due to its specific structure and biological activities

Conclusion

This compound is a lignan compound with significant potential in various scientific and industrial applications. Its unique chemical properties, biological activities, and potential health benefits make it an important subject of study in the fields of chemistry, biology, medicine, and industry.

生物活性

(-)-Hydroxymatairesinol (HMR) is a naturally occurring lignan predominantly found in Norway spruce (Picea abies) and other plant sources. It has garnered attention for its potential health benefits, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activities of HMR, supported by research findings, data tables, and case studies.

Chemical Structure and Metabolism

HMR is a precursor to enterolactone (ENL), a metabolite recognized for its health-promoting effects. Upon ingestion, HMR undergoes metabolism to produce ENL as the primary metabolite, which is then excreted in urine. Studies have shown that the urinary excretion of ENL increases with the dosage of HMR administered .

Antioxidant Activity

HMR exhibits significant antioxidant properties. Research indicates that HMR can scavenge free radicals and reduce oxidative stress in vitro. In one study, HMR demonstrated effective antioxidant activity by inhibiting lipid peroxidation and protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity of this compound

Anti-inflammatory Effects

HMR's anti-inflammatory properties have been substantiated through various studies. It has been shown to downregulate the expression of adhesion molecules in endothelial cells, which is crucial in the inflammatory response. Specifically, HMR reduced levels of intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), suggesting a potential role in mitigating atherosclerosis and other inflammatory conditions .

Table 2: Effects of HMR on Inflammatory Markers

| Study Reference | Cell Type | Inflammatory Markers Reduced |

|---|---|---|

| Human aortic endothelial | ICAM-1, VCAM-1 | |

| Macrophage cell line | Cytokine production |

Anticancer Activity

The anticancer potential of HMR has been explored in several animal models. In a dimethylbenz[a]anthracene-induced mammary tumor model in rats, administration of HMR significantly decreased tumor growth and increased the proportion of regressing tumors . Another study highlighted that HMR exhibits cytotoxicity against various cancer cell lines, including breast and liver cancer cells .

Case Study: Anticancer Effects in Animal Models

In a controlled study involving rats:

- Dosage : 15 mg/kg body weight for 51 days.

- Results : Decreased number of growing tumors; increased tumor regression rates.

- : HMR shows promise as an adjunct therapy in cancer treatment.

Potential Applications

Given its biological activities, HMR has potential applications in nutraceuticals and functional foods aimed at promoting health and preventing disease. Its antioxidant and anti-inflammatory properties make it a candidate for formulations targeting chronic diseases such as cardiovascular diseases and cancer.

属性

IUPAC Name |

(3S,4S)-4-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWOLNMBQSCLJ-PFCANICASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2[C@@H](COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20268-71-7 |

Source

|

| Record name | Isoliovil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。